Synthesis of 9,10-Bis(3,5-dihydroxyphenyl)anthracene: An In-depth Technical Guide
Synthesis of 9,10-Bis(3,5-dihydroxyphenyl)anthracene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic pathway for 9,10-Bis(3,5-dihydroxyphenyl)anthracene, a molecule of interest for various research and development applications. The proposed synthesis is a two-step process involving the formation of a dimethoxy precursor followed by a demethylation reaction. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes a visual representation of the synthetic workflow.
Synthetic Strategy Overview
The synthesis of 9,10-Bis(3,5-dihydroxyphenyl)anthracene can be efficiently achieved through a two-step sequence. The initial step involves the synthesis of the precursor molecule, 9,10-Bis(3,5-dimethoxyphenyl)anthracene. This can be accomplished via two primary and well-established cross-coupling methodologies: a Suzuki-Miyaura coupling or a Grignard reaction. The subsequent step involves the demethylation of the methoxy groups to yield the final dihydroxyphenyl product. Boron tribromide (BBr₃) is a highly effective reagent for this transformation, known for its efficiency under relatively mild conditions.[1][2]
Caption: Synthetic workflow for 9,10-Bis(3,5-dihydroxyphenyl)anthracene.
Experimental Protocols
Step 1: Synthesis of 9,10-Bis(3,5-dimethoxyphenyl)anthracene
Two effective methods for this step are presented below. The Suzuki-Miyaura coupling is often preferred due to its generally higher yields and milder reaction conditions.
This protocol is adapted from general procedures for the synthesis of 9,10-diarylanthracenes.[3][4][5]
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 9,10-Dibromoanthracene | 336.03 | 1.0 | 336 mg |
| 3,5-Dimethoxyphenylboronic Acid | 181.99 | 2.5 | 455 mg |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.05 | 58 mg |
| Sodium Carbonate (2M solution) | 105.99 | 4.0 | 2 mL |
| Toluene | - | - | 15 mL |
| Tetrahydrofuran (THF) | - | - | 5 mL |
Procedure:
-
To a round-bottom flask, add 9,10-dibromoanthracene (336 mg, 1.0 mmol), 3,5-dimethoxyphenylboronic acid (455 mg, 2.5 mmol), and tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).
-
Add toluene (15 mL) and THF (5 mL) to the flask, followed by a 2M aqueous solution of sodium carbonate (2 mL, 4.0 mmol).
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Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to reflux (approximately 85-90 °C) and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and add water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 9,10-Bis(3,5-dimethoxyphenyl)anthracene.
This protocol is based on general procedures for the reaction of Grignard reagents with quinones.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 9,10-Anthraquinone | 208.22 | 1.0 | 208 mg |
| 1-Bromo-3,5-dimethoxybenzene | 217.06 | 2.5 | 543 mg |
| Magnesium Turnings | 24.31 | 3.0 | 73 mg |
| Anhydrous Tetrahydrofuran (THF) | - | - | 20 mL |
| Iodine (crystal) | - | - | 1 small crystal |
| Hydrochloric Acid (1M) | - | - | As needed |
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (73 mg, 3.0 mmol) and a small crystal of iodine.
-
Add a solution of 1-bromo-3,5-dimethoxybenzene (543 mg, 2.5 mmol) in anhydrous THF (10 mL) dropwise to the magnesium turnings.
-
Initiate the reaction with gentle heating if necessary. Once initiated, the reaction should proceed exothermically. Maintain a gentle reflux by controlling the rate of addition.
-
After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent, 3,5-dimethoxyphenylmagnesium bromide.
-
-
Reaction with 9,10-Anthraquinone:
-
In a separate flask, dissolve 9,10-anthraquinone (208 mg, 1.0 mmol) in anhydrous THF (10 mL).
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add the solution of 9,10-anthraquinone to the Grignard reagent.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (20 mL).
-
Acidify the mixture with 1M HCl until the magnesium salts dissolve.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
-
Step 2: Demethylation of 9,10-Bis(3,5-dimethoxyphenyl)anthracene
This protocol utilizes boron tribromide for the efficient cleavage of the aryl methyl ethers.[1][6][7]
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 9,10-Bis(3,5-dimethoxyphenyl)anthracene | 450.53 | 1.0 | 451 mg |
| Boron Tribromide (BBr₃) (1M in DCM) | 250.52 | 4.4 | 4.4 mL |
| Dichloromethane (DCM), anhydrous | - | - | 20 mL |
| Methanol | - | - | As needed |
| Saturated Sodium Bicarbonate Solution | - | - | As needed |
Procedure:
-
Dissolve 9,10-Bis(3,5-dimethoxyphenyl)anthracene (451 mg, 1.0 mmol) in anhydrous dichloromethane (20 mL) in a round-bottom flask under an inert atmosphere (argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 1M solution of boron tribromide in DCM (4.4 mL, 4.4 mmol) dropwise to the cooled solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of methanol (10 mL).
-
Remove the solvent under reduced pressure.
-
Add water (20 mL) to the residue and extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 9,10-Bis(3,5-dihydroxyphenyl)anthracene.
Quantitative Data Summary
The following tables summarize the key quantitative data for the starting materials and the final product.
Table 1: Physicochemical Properties of Key Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 9,10-Dibromoanthracene | 523-27-3 | C₁₄H₈Br₂ | 336.03 | Yellow crystalline solid |
| 3,5-Dimethoxyphenylboronic Acid | 19218-91-0 | C₈H₁₁BO₄ | 181.99 | White to off-white powder |
| 9,10-Anthraquinone | 84-65-1 | C₁₄H₈O₂ | 208.22 | Yellow crystalline solid |
| 1-Bromo-3,5-dimethoxybenzene | 23133-91-7 | C₈H₉BrO₂ | 217.06 | Colorless to light yellow liquid |
| 9,10-Bis(3,5-dimethoxyphenyl)anthracene | 153715-09-4 | C₃₀H₂₆O₄ | 450.53 | - |
| 9,10-Bis(3,5-dihydroxyphenyl)anthracene | 153715-08-3 | C₂₆H₁₈O₄ | 394.43 | Light yellow to yellow to green powder/crystal[8] |
Table 2: Typical Reaction Parameters and Expected Outcomes
| Reaction Step | Method | Key Reagents | Solvent(s) | Temperature | Typical Yield |
| Synthesis of Precursor | Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Na₂CO₃ | Toluene, THF, Water | Reflux | 70-90% |
| Synthesis of Precursor | Grignard Reaction | Mg, 9,10-Anthraquinone | THF | 0°C to RT | 40-60% |
| Demethylation | BBr₃ Cleavage | BBr₃ | DCM | 0°C to RT | >80% |
Characterization Data
Upon successful synthesis, the final product, 9,10-Bis(3,5-dihydroxyphenyl)anthracene, should be characterized to confirm its identity and purity. The following data are expected based on its chemical structure:
-
¹H NMR: Resonances corresponding to the aromatic protons on the anthracene core and the dihydroxyphenyl rings. The hydroxyl protons will appear as a broad singlet, the position of which may vary depending on the solvent and concentration.
-
¹³C NMR: Signals for all unique carbon atoms in the molecule, including the quaternary carbons of the anthracene core and the hydroxyl- and anthracene-substituted carbons of the phenyl rings.
-
Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated molecular weight of 394.43 g/mol .
-
Melting Point (MP): A sharp melting point is indicative of high purity.
Commercially available samples of 9,10-Bis(3,5-dihydroxyphenyl)anthracene are reported to have a purity of >98.0% as determined by HPLC.[8]
This guide provides a robust framework for the synthesis of 9,10-Bis(3,5-dihydroxyphenyl)anthracene. Researchers should always adhere to standard laboratory safety practices when handling the reagents and performing the reactions described herein. Optimization of reaction conditions may be necessary to achieve the desired yields and purity for specific applications.
References
- 1. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 2. Demethylation - Wikipedia [en.wikipedia.org]
- 3. Synthesis of 9,10-diarylanthracene derivatives via bis Suzuki-Miyaura crosscoupling reaction - Lookchem [lookchem.com]
- 4. 9,10-Diphenylanthracene synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 9,10-ビス(3,5-ジヒドロキシフェニル)アントラセン | 9,10-Bis(3,5-dihydroxyphenyl)anthracene | 153715-08-3 | 東京化成工業株式会社 [tcichemicals.com]
